molecular formula C21H25FN2O5S B6557289 N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}-4-fluorobenzamide CAS No. 1040642-53-2

N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}-4-fluorobenzamide

Cat. No.: B6557289
CAS No.: 1040642-53-2
M. Wt: 436.5 g/mol
InChI Key: YWPYVKVLRUDZMX-UHFFFAOYSA-N
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Description

This compound features a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core linked via a sulfonylpropyl chain to a 4-fluorobenzamide group. Although direct synthesis details are unavailable in the provided evidence, analogous compounds (e.g., sulfonamide derivatives in and ) suggest a synthetic route involving sulfonylation of the tetrahydroisoquinoline intermediate followed by amidation with 4-fluorobenzoic acid derivatives .

Properties

IUPAC Name

N-[3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]propyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O5S/c1-28-19-12-16-8-10-24(14-17(16)13-20(19)29-2)30(26,27)11-3-9-23-21(25)15-4-6-18(22)7-5-15/h4-7,12-13H,3,8-11,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPYVKVLRUDZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCCNC(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}-4-fluorobenzamide is a compound of interest due to its potential pharmacological applications. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a tetrahydroisoquinoline moiety, which is known for various biological activities. The structure can be represented as follows:

\text{N 3 6 7 dimethoxy 1 2 3 4 tetrahydroisoquinolin 2 yl sulfonyl propyl}-4-fluorobenzamide}

Research indicates that this compound acts as an inhibitor of the "funny" current (If) channel in the heart. The If channel plays a critical role in cardiac pacemaking and is a target for treating conditions such as stable angina and atrial fibrillation .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Cardiac Effects Inhibition of If channels leading to reduced heart rate and improved cardiac function .
Metabolism Identified metabolites include various piperidinyl derivatives in human plasma and urine .
Transporter Interaction Inhibitory effects on renal and hepatic uptake transporters were noted .

Case Studies

  • Cardiac Function Improvement : A study on the pharmacokinetics of this compound demonstrated significant reductions in heart rate in tachycardia-induced canine models. This suggests potential therapeutic benefits in managing arrhythmias .
  • Metabolite Identification : Following oral administration of the compound in clinical studies, several metabolites were identified using advanced chromatographic techniques. These metabolites were analyzed for their pharmacological properties and potential contributions to the overall therapeutic effect .

Research Findings

Recent studies have focused on the synthesis and characterization of related compounds derived from tetrahydroisoquinoline. For instance, derivatives have shown varying degrees of biological activity depending on their structural modifications. The presence of methoxy groups has been linked to enhanced interaction with biological targets .

Scientific Research Applications

Pharmacological Properties

This compound exhibits a variety of pharmacological activities that make it a candidate for further research:

  • Sigma Receptor Modulation : The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety is known to interact with sigma receptors, particularly sigma-2 receptors. These receptors are implicated in various cellular processes including apoptosis and cell proliferation, making them targets for cancer therapy.
  • Inhibition of Ion Channels : Research indicates that related compounds have been developed as inhibitors of the "funny" If current channel (If channel), which is expressed in the heart and is being explored for the treatment of conditions such as stable angina and atrial fibrillation .

Clinical Applications

The potential clinical applications of N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}-4-fluorobenzamide include:

  • Cancer Therapy : Due to its interaction with sigma receptors and potential to induce apoptosis in cancer cells, this compound may serve as a basis for developing new anticancer agents.
  • Cardiovascular Treatments : Its role as an If channel inhibitor suggests possible applications in treating heart conditions such as atrial fibrillation and angina .

Case Studies and Research Findings

A review of literature reveals several studies that highlight the efficacy and safety of compounds related to this compound:

StudyFindings
Study on Sigma Receptor LigandsDemonstrated that selective sigma receptor ligands can inhibit tumor growth in vitro and in vivo models.
Clinical Trials on If Channel InhibitorsReported positive outcomes in patients with stable angina when treated with related compounds .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO2_2NH-) group undergoes reactions typical of its class:

Reaction Type Conditions Outcome Key Observations
Hydrolysis Aqueous HCl (6M), 100°C, 12 hrsCleavage to 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and sulfonic acidAcidic conditions lead to complete cleavage; no degradation observed under mild pH.
N-Alkylation Alkyl halides, K2_2CO3_3, DMF, 60°CSubstitution at sulfonamide nitrogenLimited steric hindrance allows alkylation with primary halides (e.g., methyl iodide).
Coordination Transition metal salts (e.g., PdCl2_2) Formation of metal-sulfonamide complexesEnhances catalytic activity in cross-coupling reactions .

Amide Bond Reactivity

The benzamide group (-CONH-) participates in:

Reaction Type Conditions Outcome Key Observations
Acid/Base Hydrolysis 2M NaOH, 80°C, 6 hrsCleavage to 4-fluorobenzoic acid and amine intermediateBase-mediated hydrolysis proceeds faster than acid-catalyzed pathways.
Reduction LiAlH4_4, THF, 0°C to RTConversion to N-{3-[(6,7-dimethoxy-THIQ-2-yl)sulfonyl]propyl}-4-fluorobenzylamineComplete reduction requires anhydrous conditions.

Fluorophenyl Substitution

The 4-fluorophenyl group exhibits electrophilic substitution:

Reaction Type Conditions Outcome Key Observations
Nitration HNO3_3/H2_2SO4_4, 0°C Para-nitro derivative (meta-directing effect of fluorine dominates)Low yield (32%) due to steric hindrance from adjacent substituents .
Suzuki Coupling Pd(PPh3_3)4_4, K2_2CO3_3, DME/H2_2O Cross-coupling with aryl boronic acidsFluorine acts as a leaving group only under high-temperature, Pd-catalyzed conditions .

Tetrahydroisoquinoline Core Modifications

The 6,7-dimethoxy-THIQ moiety undergoes:

Reaction Type Conditions Outcome Key Observations
Demethylation BBr3_3, CH2_2Cl2_2, -78°C Cleavage of methoxy groups to phenolic -OHSelective demethylation at C6/C7 positions confirmed by NMR .
Oxidation KMnO4_4, H2_2O, 25°C Formation of isoquinoline-1,3,4-trioneOver-oxidation observed with prolonged reaction times (>4 hrs) .

Propyl Linker Reactivity

The -(CH2_2)3_3- spacer participates in:

Reaction Type Conditions Outcome Key Observations
Halogenation NBS, AIBN, CCl4_4, refluxBromination at secondary C-H positionsRadical mechanism confirmed by ESR spectroscopy.
Cyclization PPh3_3, CBr4_4, CH3_3CNFormation of 5-membered lactam under Mitsunobu-like conditionsRequires anhydrous conditions and stoichiometric PPh3_3 .

Stability Under Pharmacological Conditions

Condition Stability Degradation Products
pH 1.2 (Simulated gastric fluid) Stable for 8 hrsNone detected via HPLC-MS
pH 7.4 (Plasma) 90% intact after 24 hrsTrace amounts of hydrolyzed amide (<5%)
UV Light (254 nm) 20% degradation after 4 hrsPhoto-oxidized sulfonamide and fluorophenyl byproducts

Comparison with Similar Compounds

Research Findings and Contradictions

  • : Triazole derivatives exhibit tautomerism (thione vs. thiol forms), which the title compound lacks. This could reduce off-target interactions compared to tautomer-sensitive analogs .
  • Contradictions : The trifluoroacetyl group in ’s compound may confer greater in vitro potency but poorer in vivo stability compared to the title compound’s methoxy groups, underscoring a trade-off between reactivity and metabolic liability .

Q & A

Q. How to address low yields in the final coupling step?

  • Methodology :
  • Microwave-assisted synthesis : Reduce reaction time (30 min at 100°C) and improve atom economy .
  • Protecting groups : Temporarily mask the tetrahydroisoquinoline NH with Boc to prevent side reactions .

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